molecular formula C7H8N2O4S B8685328 Benzenamine, 3-(methylsulfonyl)-5-nitro- CAS No. 62605-97-4

Benzenamine, 3-(methylsulfonyl)-5-nitro-

Cat. No.: B8685328
CAS No.: 62605-97-4
M. Wt: 216.22 g/mol
InChI Key: XLUJTNBOIUHWGV-UHFFFAOYSA-N
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Description

Benzenamine, 3-(methylsulfonyl)-5-nitro- is an organic compound characterized by the presence of a methanesulfonyl group and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(methylsulfonyl)-5-nitro- typically involves the nitration of 3-(Methanesulfonyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of Benzenamine, 3-(methylsulfonyl)-5-nitro- may involve large-scale nitration processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzenamine, 3-(methylsulfonyl)-5-nitro- can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group in Benzenamine, 3-(methylsulfonyl)-5-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring in Benzenamine, 3-(methylsulfonyl)-5-nitro- can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: 3-(Methanesulfonyl)-5-aminoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenamine, 3-(methylsulfonyl)-5-nitro- has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-(methylsulfonyl)-5-nitro- and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

    3-(Methanesulfonyl)aniline: Lacks the nitro group, making it less reactive in certain chemical transformations.

    5-Nitroaniline: Lacks the methanesulfonyl group, affecting its solubility and stability.

    3-(Methanesulfonyl)-4-nitroaniline: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.

Uniqueness: Benzenamine, 3-(methylsulfonyl)-5-nitro- is unique due to the combined presence of both methanesulfonyl and nitro groups, which confer distinct chemical and physical properties

Properties

CAS No.

62605-97-4

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

3-methylsulfonyl-5-nitroaniline

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3

InChI Key

XLUJTNBOIUHWGV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(methylsulfonyl)-3,5-dinitro-benzene (1 g; 4 mmol) in methanol (80 ml) and toluene (20 ml) was treated with a solution of sodium hydrogensulfide-hydrate (227 mg; 4 mmol) in 20 ml methanol. The mixture was then refluxed for 3 hours additional 500 mg sodium hydrogensulfide-hydrate were added and refluxed for an additional hour. After cooling, the precipitate was filtrated and the filtrate concentrated. The residual was crystallized from methanol. 500 mg (2.31 mmol; 57% yield) of a yellow solid were obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium hydrogensulfide-hydrate
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium hydrogensulfide-hydrate
Quantity
500 mg
Type
reactant
Reaction Step Two

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